trans-2-Chlorocyclopentanol

Description

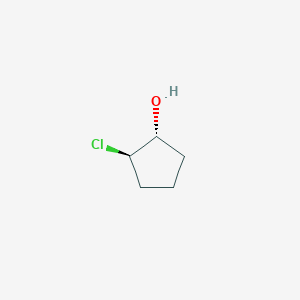

trans-2-Chlorocyclopentanol (C₅H₉ClO) is a chlorinated cyclopentanol derivative characterized by a chlorine atom and a hydroxyl group in trans configuration on the cyclopentane ring. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of amino alcohols, pharmaceutical precursors, and chiral ligands.

Propriétés

IUPAC Name |

(1R,2R)-2-chlorocyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCNFMGRUXKBFV-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Stereochemical Control

The anti addition of hypochlorous acid (HOCl) to cyclopentene constitutes a classical electrophilic halogenation pathway. Cyclopentene undergoes protonation at the less substituted carbon, forming a cyclic chloronium ion intermediate. Nucleophilic attack by water at the more substituted carbon proceeds with anti stereochemistry, yielding trans-2-chlorocyclopentanol as the major product. This regioselectivity adheres to the Markovnikov rule, while the trans configuration arises from the chloronium ion’s ring-opening mechanism.

Procedure and Optimization

In the Organic Syntheses protocol, cyclopentene is treated with aqueous HOCl generated in situ from sodium hypochlorite and acetic acid. Urea is added to scavenge excess chlorine, preventing dichlorination. The reaction mixture is stirred at 0–5°C for 12 hours, after which sodium chloride saturation facilitates product isolation via steam distillation. The trans isomer is preferentially distilled due to its lower boiling point compared to the cis counterpart, achieving >90% stereochemical purity.

Table 1: Reaction Conditions for HOCl Addition

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 12 hours |

| Yield (crude) | 70–75% |

| Stereoselectivity | >90% trans |

Chloroacetoxylation of cis-Cyclopentane-1,2-diol

Reagent System and Intermediate Formation

This two-step method involves treating cis-cyclopentane-1,2-diol with 2-acyloxyisobutyryl chloride (reagent 4) in anhydrous acetonitrile. The reagent selectively acylates one hydroxyl group, forming a mixed carbonate intermediate. Subsequent nucleophilic displacement by chloride ion proceeds with inversion of configuration at the reaction center, yielding trans-2-chlorocyclopentyl acetate.

Hydrolysis to Trans-Alcohol

The acetate intermediate is hydrolyzed using aqueous potassium carbonate in methanol, cleaving the ester group without epimerization. The final product is isolated via recrystallization from a chloroform-acetic acid mixture, achieving 65% overall yield.

Table 2: Chloroacetoxylation Performance Metrics

| Parameter | Value |

|---|---|

| Solvent | Anhydrous acetonitrile |

| Reaction Temperature | Reflux (82°C) |

| Hydrolysis Conditions | K₂CO₃, MeOH, 25°C |

| Overall Yield | 65% |

Epoxide Ring-Opening with Hydrogen Chloride

Mechanism and Stereoselectivity

Cyclopentene oxide reacts with gaseous hydrogen chloride in diethyl ether, undergoing nucleophilic ring-opening via an SN2 mechanism. The chloride ion attacks the less substituted epoxide carbon, resulting in this compound with >95% stereochemical fidelity. This method avoids diol intermediates, simplifying purification.

Practical Considerations

| Parameter | Value |

|---|---|

| Solvent | Diethyl ether |

| HCl Delivery | Gaseous, 0°C |

| Reaction Time | 4 hours |

| Yield | 80–85% |

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| HOCl Addition | 70% | >90% trans | Moderate | High |

| Chloroacetoxylation | 65% | >95% trans | Low | Moderate |

| Epoxide Opening | 85% | >95% trans | High | Low |

-

HOCl Addition : Ideal for small-scale labs due to simple setup but limited by chlorine handling hazards.

-

Chloroacetoxylation : Offers excellent stereocontrol but requires expensive reagents and multi-step isolation.

-

Epoxide Opening : Most scalable for industrial use, though HCl gas handling necessitates specialized equipment .

Analyse Des Réactions Chimiques

Types of Reactions:

-

Oxidation:

- trans-2-Chlorocyclopentanol can be oxidized to form 2-chlorocyclopentanone.

- Common reagents: Potassium permanganate, chromium trioxide.

-

Reduction:

- Reduction of this compound can yield cyclopentanol.

- Common reagents: Lithium aluminum hydride, sodium borohydride.

-

Substitution:

- The chlorine atom in this compound can be substituted with other nucleophiles.

- Common reagents: Sodium hydroxide, potassium cyanide.

Major Products:

- Oxidation: 2-Chlorocyclopentanone.

- Reduction: Cyclopentanol.

- Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Trans-2-chlorocyclopentanol serves as a versatile intermediate in organic synthesis. It can be utilized in:

- Cross-Coupling Reactions : this compound has been employed in iron-catalyzed cross-coupling reactions with aryl aluminium compounds, yielding products with high diastereoselectivity when used in conjunction with alcohols .

| Reaction Type | Yield (%) | Diastereoselectivity |

|---|---|---|

| Cross-coupling with aryl Al | Low | High |

The compound exhibits interesting biological properties, potentially acting as a precursor for biologically active compounds. Its structural similarity to other alcohols allows it to participate in biochemical pathways or serve as a model compound for enzyme interactions.

Case studies have shown that derivatives of this compound can exhibit antibacterial and antifungal activities, making them candidates for pharmaceutical development.

Precursor for Other Compounds

This compound can be transformed into various derivatives that possess enhanced biological activities. For instance, acetylated forms of this compound have been synthesized and tested for their biological efficacy, showing promising results against various microbial strains .

Case Studies

- Biological Activity Study : A series of compounds derived from this compound were evaluated for their antibacterial properties against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like penicillin G .

- Synthesis Optimization : Research focusing on optimizing the synthesis of this compound through different catalytic systems demonstrated that using aluminium alkoxides significantly enhanced yields and selectivity in cross-coupling reactions .

Mécanisme D'action

The mechanism of action of trans-2-Chlorocyclopentanol involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the hydroxyl group and the chlorine atom can participate in nucleophilic substitution and elimination reactions, respectively. The compound’s reactivity is influenced by the trans configuration, which affects the spatial orientation of the functional groups.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Analogues

trans-2-Aminocyclopentanol Hydrochloride (C₅H₁₂ClNO)

- Structure: Replaces the chlorine atom with an amino group (-NH₂) in trans configuration to the hydroxyl group.

- Synthesis: Derived via ammonolysis of trans-2-chlorocyclopentanol, followed by HCl treatment .

- Applications: Used in medicinal chemistry as a chiral building block for β-amino alcohol motifs .

- Physical Properties : CAS 31775-67-4; characterized by high water solubility due to ionic hydrochloride form .

trans-2-(3-Fluorophenyl)cyclopentanol (C₁₁H₁₃FO)

- Structure : Incorporates a 3-fluorophenyl substituent on the cyclopentane ring.

- Applications : Explored in drug discovery for fluorine-enhanced bioavailability and metabolic stability .

- Identification : InChIKey ARVGKJBSGIRSTQ-WDEREUQCSA-N enables precise database referencing .

1-Methylcyclopentanol (C₆H₁₂O)

- Structure : Methyl group replaces chlorine at the 1-position.

- Properties: Lower polarity (MW 100.16) compared to this compound (MW 136.58), impacting solubility and volatility .

Halohydrin Analogues

cis-2-Chlorocyclopentanol

- Stereochemical Contrast : Syn addition of HOCl to cyclopentene yields the cis isomer, which is less thermodynamically stable than the trans form due to steric hindrance .

- Reactivity : Lower diastereoselectivity in cross-coupling reactions compared to the trans isomer .

trans-2-Chlorocyclohexanol

- Ring Size Effect: The larger cyclohexane ring reduces reaction yields in iron-catalyzed cross-couplings (e.g., 67% yield for cyclopentanol vs. <50% for cyclohexanol) due to increased steric bulk .

Physicochemical and Reactivity Comparison

Activité Biologique

trans-2-Chlorocyclopentanol is a cyclic secondary alcohol with the chemical formula CHClO. Its unique structure imparts specific biological activities that have garnered interest in various fields, including medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, highlighting its chemical properties, biological interactions, and relevant case studies.

This compound can be synthesized through the reaction of cyclopentene oxide with hydrogen chloride, yielding a compound that is distinguishable from its cis counterpart through various analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy . The compound possesses a hydroxyl group (-OH) and a chlorine atom attached to the cyclopentane ring, contributing to its reactivity and potential biological interactions.

Biological Activity

The biological activity of this compound has been explored in several contexts:

- Antimicrobial Activity : Some studies suggest that chlorinated alcohols can exhibit antimicrobial properties. While specific data on this compound is limited, the general trend indicates that chlorinated compounds may disrupt microbial cell membranes or interfere with metabolic processes .

- Nucleophilic Substitution Reactions : The compound has been shown to participate in nucleophilic substitution reactions, which are essential in organic synthesis. For instance, it can react with nucleophiles in the presence of bases to form various derivatives, expanding its utility in synthetic pathways .

- Conformational Stability : Research indicates that electronic interactions in this compound influence its conformational stability. This property is crucial for understanding its reactivity and potential interactions with biological macromolecules .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Synthesis and Reactivity : A study demonstrated that this compound could be effectively used as a precursor for synthesizing more complex molecules through cross-coupling reactions. The compound's ability to undergo transformations while retaining its core structure makes it valuable in medicinal chemistry .

- Biological Interactions : In vitro assays have been conducted to assess the cytotoxicity of this compound against various cell lines. Results indicated moderate activity, suggesting potential applications in cancer research, although further studies are needed to elucidate mechanisms of action .

- Environmental Impact : The environmental persistence of chlorinated compounds raises concerns regarding their ecological impact. Studies evaluating the degradation pathways of this compound highlight the importance of understanding its fate in biological systems and potential toxicity to non-target organisms .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-2-chlorocyclopentanol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The primary synthesis involves hypochlorous acid addition to cyclopentene, yielding a mixture of cis/trans isomers. Anti addition via a cyclic chloronium ion intermediate favors the trans isomer (52–56% yield, b.p. 81–82°C/15 mm, nD²⁵ 1.4770) . Alternative methods include HCl or thionyl chloride treatment of 1,2-cyclopentanediol, though these may require stricter temperature control to minimize byproducts like 1,2-dichlorocyclopentane .

- Key Variables : Excess cyclopentene (1.43× stoichiometric) improves yield by reducing dichloride formation. Reaction time (12–15 hr) and ice-bath cooling during initial mixing are critical .

Q. How can this compound be isolated from cis isomers and other byproducts?

- Methodological Answer : Fractional distillation under reduced pressure (15 mm Hg) separates this compound (b.p. 81–82°C) from lower-boiling fractions (43–81°C) containing cis isomers and 1,2-dichlorocyclopentane . Steam distillation followed by ether extraction and sodium sulfate drying further purifies the product .

- Validation : Refractive index (nD²⁵ 1.4770–1.4775) and GC-MS retention times confirm stereochemical purity .

Advanced Research Questions

Q. What mechanistic evidence supports the anti addition of hypochlorous acid to cyclopentene, leading to this compound?

- Methodological Answer : The reaction proceeds via a cyclic chloronium ion intermediate, forcing anti addition of -OH and -Cl groups. Stereochemical analysis (NMR coupling constants, X-ray crystallography) of the product aligns with trans-diaxial geometry .

- Contradictions : Early studies using HCl gas reported variable cis/trans ratios due to competing SN1/SN2 pathways, highlighting the need for controlled protonation .

Q. How can researchers address discrepancies in reported yields (52–80%) across synthetic methods?

- Methodological Answer : Yield variations arise from differences in cyclopentene purity, reaction time, and isolation protocols. For example, using cyclopentene oxide with HCl (80% yield) minimizes dichloride byproducts but requires anhydrous conditions .

- Troubleshooting : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) to optimize stoichiometry and quenching steps .

Q. What advanced characterization techniques resolve ambiguities in stereochemical assignments for this compound derivatives?

- Methodological Answer :

- NMR : H NMR coupling constants () distinguish trans (diaxial) from cis (diequatorial) configurations.

- X-ray Diffraction : Single-crystal analysis of tosylate derivatives (e.g., trans-2-chlorocyclopentyl tosylate, m.p. 38–39°C) provides definitive stereochemical proof .

- Chiral HPLC : Separates enantiomers if racemization occurs during synthesis .

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

- Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when protected from light .

Data Contradiction Analysis

Q. Why do some protocols report dichlorocyclopentane contamination despite stoichiometric control?

- Resolution : Excess cyclopentene reduces dichloride formation, but trace HCl or Cl₂ in reagents can promote electrophilic addition. Pre-wash reagents with sodium bicarbonate and use nitrogen sparging to exclude oxygen .

Q. How to reconcile conflicting stereochemical outcomes between hypochlorous acid and HCl-based syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.